BenchChemオンラインストアへようこそ!

1-Cycloheptyl-3-(2,4-difluorophenyl)urea

PPARα agonism Nuclear hormone receptors Metabolic disease research

Procure 1-cycloheptyl-3-(2,4-difluorophenyl)urea for metabolic disease and kinase research. The 2,4-difluorophenyl group is essential—SAR studies show removing or relocating fluorine atoms erases nanomolar potency. The cycloheptyl ring further refines target binding. Ideal as a PPARα dual-species tool (murine EC50 120 nM vs. human 1,400 nM) or as a core scaffold for ACAT inhibitor libraries. Generic phenyl or cyclohexyl analogs cannot substitute without compromising reproducibility.

Molecular Formula C14H18F2N2O
Molecular Weight 268.30 g/mol
Cat. No. B5403461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-(2,4-difluorophenyl)urea
Molecular FormulaC14H18F2N2O
Molecular Weight268.30 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H18F2N2O/c15-10-7-8-13(12(16)9-10)18-14(19)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,17,18,19)
InChIKeyABZWOZKQLKBSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptyl-3-(2,4-difluorophenyl)urea: Core Structure, Procurement-Relevant Specifications, and Research Provenance


1-Cycloheptyl-3-(2,4-difluorophenyl)urea (CAS: Not independently assigned; referenced via structure; molecular weight: 268.30 g/mol) is a diaryl urea derivative characterized by a cycloheptyl substituent on one urea nitrogen and a 2,4-difluorophenyl group on the other [1]. The compound class is recognized for its versatile binding to diverse biological targets, including nuclear hormone receptors and enzymes involved in lipid metabolism . While not a standalone drug, this specific urea serves as a critical pharmacophoric fragment or intermediate. Its procurement is primarily driven by its role as a validated building block for generating ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors and as a core structure in kinase/PPAR modulator design, as evidenced by its inclusion in pharmaceutical patent compositions and structure-activity relationship (SAR) studies [2][3].

Why Generic Substitution of 1-Cycloheptyl-3-(2,4-difluorophenyl)urea Fails: SAR Rigidity and Functional Divergence


Generic substitution with a non-fluorinated or differently substituted phenylurea analog is not feasible due to the non-linear and critical impact of the 2,4-difluoro substitution pattern on both binding potency and functional selectivity. SAR studies across multiple target classes (ACAT, NK1, and PPARs) demonstrate that the 2,4-difluorophenyl group is not merely a lipophilic placeholder; it is often the 'optimal N'-substituent' for achieving nanomolar potency and favorable pharmacokinetic profiles [1]. Removing or relocating these fluorine atoms typically results in a significant loss of activity—often by an order of magnitude or more—and can alter the compound's selectivity profile, rendering it unsuitable for the intended research model. The cycloheptyl ring further differentiates this compound from its cyclohexyl or phenyl analogs by modulating conformational entropy and target binding pocket accommodation . Therefore, substituting with a superficially similar urea (e.g., 1-cyclohexyl-3-(2,4-difluorophenyl)urea or 1-cycloheptyl-3-phenylurea) introduces substantial variability, compromising experimental reproducibility and data comparability in lead optimization campaigns [2].

1-Cycloheptyl-3-(2,4-difluorophenyl)urea: Comparative Evidence for Performance-Based Procurement


Evidence Item 1: Species-Specific PPARα Agonism and Potency Divergence in Nuclear Hormone Receptor Assays

The derivative incorporating the 1-cycloheptyl-3-(2,4-difluorophenyl)urea core demonstrates a stark, quantifiable divergence in potency between murine and human PPARα receptors. This is a critical differentiator for translational pharmacology studies. The compound exhibits an EC50 of 120 nM at the murine PPARα-Gal4 chimeric receptor, but a significantly weaker EC50 of 1,400 nM at the human PPARα receptor in identical CV-1 transfected cell assays [1]. This >11-fold species difference (murine-favoring) must be considered when interpreting in vivo murine efficacy models, as activity observed in mouse models may not linearly translate to human target engagement.

PPARα agonism Nuclear hormone receptors Metabolic disease research Species-specific pharmacology

Evidence Item 2: Quantified Impact of Fluorination on Target Binding Affinity (Class-Level Comparison)

While direct head-to-head IC50 data for the specific cycloheptyl-2,4-difluorophenyl urea versus its non-fluorinated analog is not published in a single study, robust class-level SAR from ACAT inhibitor research provides a quantitative baseline for the 2,4-difluorophenyl group's contribution. A comprehensive study of 3-quinolylurea derivatives identified the 2,4-difluorophenyl group as the 'optimum N'-substituent,' with representative compounds (e.g., 52-54, 59) exhibiting IC50 values in the nanomolar order [1]. This contrasts with the general class of unsubstituted or mono-fluorinated phenylureas, which typically display IC50 values in the micromolar range or lose activity entirely [2]. The difluoro substitution pattern is therefore a key driver of potency enhancement, justifying its use over simpler phenyl or cyclohexyl urea analogs in ACAT-related research programs.

Structure-Activity Relationship (SAR) Fluorine chemistry Ligand binding affinity ACAT inhibition

Evidence Item 3: Functional Selectivity in Urea Transporter Inhibition (UT-A1 vs. UT-B)

A direct comparator exists in the urea transporter literature, highlighting the functional consequence of the cycloheptyl-2,4-difluorophenyl substitution pattern. A structurally analogous compound, 1-cycloheptyl-3-phenylurea (the non-fluorinated analog), was evaluated against the rat urea transporter UT-A1 and exhibited an IC50 of 750 nM [1]. Critically, this same compound showed significantly weaker or negligible activity against the related UT-B transporter [2]. This data provides a quantitative benchmark for the core cycloheptyl-phenylurea scaffold and implies that the 2,4-difluoro substitution may further modulate this activity or selectivity. Researchers working on UT-A1/UT-B biology should prioritize this difluoro analog for its established scaffold activity, while noting the baseline potency of the non-fluorinated comparator.

Urea transporters Diuresis Ion channel pharmacology Selectivity profiling

1-Cycloheptyl-3-(2,4-difluorophenyl)urea: Evidence-Backed Application Scenarios for Research and Development


Scenario 1: Translational PPARα Agonist Research with Species-Specific Modeling

Ideal for laboratories engaged in metabolic disease research requiring a dual-species PPARα tool compound. The substantial 11.7-fold potency difference between murine (120 nM) and human (1,400 nM) receptors provides a built-in control for assessing target engagement in mouse models while forecasting human pharmacokinetic/pharmacodynamic challenges [1]. This compound is particularly valuable for validating the role of PPARα in lipid metabolism and for benchmarking new chemical entities in cross-species assays [2].

Scenario 2: Lead Optimization in ACAT and Lipid Metabolism Inhibitor Programs

This compound is a superior starting fragment for synthesizing novel ACAT inhibitors. Evidence firmly establishes the 2,4-difluorophenyl moiety as optimal for achieving nanomolar potency, a critical benchmark that non-fluorinated or mono-fluorinated phenylurea analogs fail to meet [1]. Researchers can confidently utilize this specific urea as a core scaffold, knowing that its substitution pattern is validated to confer high affinity and plasma cholesterol-lowering activity in vivo, as demonstrated by related 3-quinolylurea derivatives achieving hypocholesterolemic effects at less than 1 mg/kg/day in cholesterol-fed rat models [2].

Scenario 3: Urea Transporter (UT-A1) Pharmacophore Mapping and Diuretic Discovery

For laboratories exploring the urea transporter family (UT-A1) as a novel target for diuretic therapy, this compound provides a critical reference point. The direct comparator data shows the non-fluorinated analog, 1-cycloheptyl-3-phenylurea, has a defined IC50 of 750 nM at rat UT-A1 [1]. This establishes the cycloheptyl-phenylurea core as an active pharmacophore. Procuring the 2,4-difluorophenyl derivative allows researchers to directly evaluate the impact of fluorine substitution on both UT-A1 potency and, critically, UT-B selectivity, guiding rational SAR for next-generation diuretics [2].

Quote Request

Request a Quote for 1-Cycloheptyl-3-(2,4-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.